2-(5-Bromo-2-fluorophenyl)acetaldehyde
CAS No.: 844904-33-2
Cat. No.: VC2694276
Molecular Formula: C8H6BrFO
Molecular Weight: 217.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 844904-33-2 |
|---|---|
| Molecular Formula | C8H6BrFO |
| Molecular Weight | 217.03 g/mol |
| IUPAC Name | 2-(5-bromo-2-fluorophenyl)acetaldehyde |
| Standard InChI | InChI=1S/C8H6BrFO/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,4-5H,3H2 |
| Standard InChI Key | PFNZLIVPIRLVPM-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Br)CC=O)F |
| Canonical SMILES | C1=CC(=C(C=C1Br)CC=O)F |
Introduction
2-(5-Bromo-2-fluorophenyl)acetaldehyde is an organic compound characterized by the presence of a bromine atom and a fluorine atom on a phenyl ring, coupled with an acetaldehyde functional group. Its molecular formula is C₈H₆BrFO, and it has a molecular weight of approximately 217.04 g/mol . This compound is a halogenated aromatic aldehyde, which contributes to its unique chemical reactivity and potential biological activity.
Synthetic Routes
Several synthetic routes have been developed for the preparation of 2-(5-Bromo-2-fluorophenyl)acetaldehyde. These methods allow for efficient synthesis while maintaining high yields and purity. The specific reaction pathways depend on the reagents and conditions employed during the synthesis.
Biological Activity and Potential Applications
Research indicates that 2-(5-Bromo-2-fluorophenyl)acetaldehyde exhibits notable biological activity. Its interactions with various molecular targets suggest potential applications in medicinal chemistry. Preliminary studies have indicated that this compound may possess antimicrobial properties, although further investigations are necessary to fully elucidate its pharmacological profile.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-(5-Bromo-2-fluorophenyl)acetaldehyde. These include:
| Compound Name | Key Features |
|---|---|
| 2-(4-Bromo-3-fluorophenyl)acetaldehyde | Different halogen positions; similar aldehyde functionality |
| 3-(5-Bromo-4-fluorophenyl)acetaldehyde | Variation in fluorine position; retains similar reactivity |
| 4-(5-Bromo-2-chlorophenyl)acetaldehyde | Chlorine instead of fluorine; similar reactivity |
| 3-(5-Iodo-2-fluorophenyl)acetaldehyde | Iodine substitution; potential differences in biological activity |
What sets 2-(5-Bromo-2-fluorophenyl)acetaldehyde apart from these similar compounds is its specific combination of bromine and fluorine substituents along with its aldehyde functional group. This unique arrangement influences its chemical reactivity and potential interactions in biological systems, making it a compound of interest for further research in medicinal chemistry and synthetic applications.
Research Findings and Future Directions
Interaction studies have shown that 2-(5-Bromo-2-fluorophenyl)acetaldehyde interacts with various biological molecules, potentially influencing enzyme activity or receptor binding. Further research is needed to explore its full interaction profile and mechanism of action. The compound's potential applications in medicinal chemistry are promising, but comprehensive studies are required to establish its efficacy and safety.
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